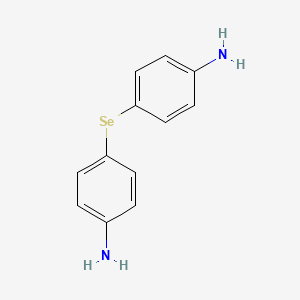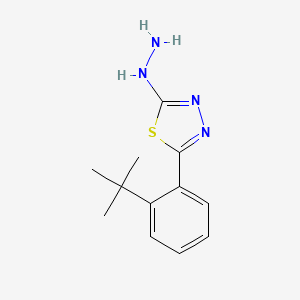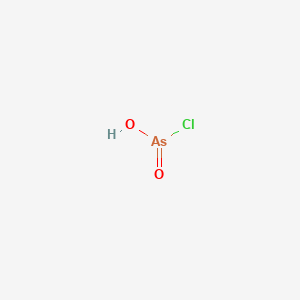
2-Methoxy-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2H-1-benzopyran, also known as 7-methoxycoumarin, is a derivative of coumarin. This compound is characterized by its benzopyran structure, which consists of a benzene ring fused to a pyran ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2H-1-benzopyran typically involves the condensation of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for electrophilic substitution
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
2-Methoxy-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of photochromic devices, optical switches, and sensors .
Mechanism of Action
The biological activity of 2-Methoxy-2H-1-benzopyran is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to its diverse pharmacological effects. For example, it has been shown to influence calcium channels, which play a crucial role in muscle contraction and neurotransmission .
Comparison with Similar Compounds
Coumarin: The parent compound of 2-Methoxy-2H-1-benzopyran, known for its anticoagulant properties.
7-Hydroxycoumarin: Another derivative with significant biological activities.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and as a fluorescent probe .
Uniqueness: this compound stands out due to its unique methoxy group at the 7-position, which enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
66898-47-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7,10H,1H3 |
InChI Key |
OXIQQYRDJZVBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
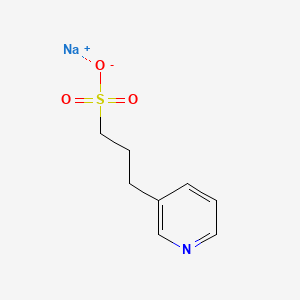
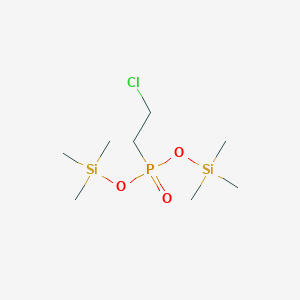

![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
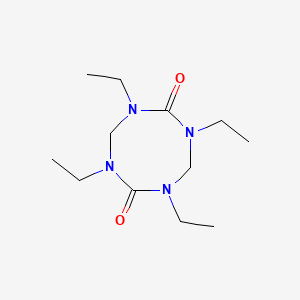


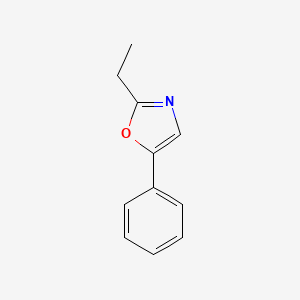
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
